molecular formula C20H24N4O5S2 B11447615 6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide

6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide

Cat. No.: B11447615
M. Wt: 464.6 g/mol
InChI Key: QCIHAWVKOKDUNM-UHFFFAOYSA-N
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Description

6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]HEXANAMIDE is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, and a sulfonamide group, which is known for its antibacterial properties.

Preparation Methods

The synthesis of 6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]HEXANAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the thienopyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The sulfonamide group is then introduced through a reaction with sulfonyl chlorides in the presence of a base . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]HEXANAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]HEXANAMIDE involves its interaction with specific molecular targets. The thienopyrimidine core can inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. The sulfonamide group can also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives and sulfonamide-containing molecules. For example:

The uniqueness of 6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]HEXANAMIDE lies in its combined structural features, which allow it to exhibit both antibacterial and anticancer activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N4O5S2

Molecular Weight

464.6 g/mol

IUPAC Name

6-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

InChI

InChI=1S/C20H24N4O5S2/c21-31(28,29)15-7-5-14(6-8-15)9-11-22-17(25)4-2-1-3-12-24-19(26)18-16(10-13-30-18)23-20(24)27/h5-8,10,13H,1-4,9,11-12H2,(H,22,25)(H,23,27)(H2,21,28,29)

InChI Key

QCIHAWVKOKDUNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CS3)NC2=O)S(=O)(=O)N

Origin of Product

United States

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